2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone
Overview
Description
2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone is a chemical compound with the molecular formula C14H10O4. It is a derivative of anthraquinone, characterized by the presence of four hydroxyl groups at positions 1, 4, 5, and 8, and two hydrogen atoms at positions 2 and 3. This compound is known for its vibrant color and is used in various chemical and industrial applications.
Mechanism of Action
Target of Action
It is used in the preparation of chloroethylaminoethylaminoanthraquinones, which have potent cytotoxicity against cisplatin-resistant tumor cells . This suggests that its targets may be related to cellular processes involved in cancer progression.
Mode of Action
It is likely that the compound interacts with its targets to induce cytotoxic effects, particularly in cisplatin-resistant tumor cells .
Biochemical Pathways
Given its use in the synthesis of compounds with cytotoxic effects against tumor cells , it may be involved in pathways related to cell proliferation and apoptosis.
Pharmacokinetics
The compound is very slightly soluble in dmso when heated , which could influence its bioavailability.
Result of Action
Its use in the synthesis of compounds with cytotoxic effects against tumor cells suggests that it may induce cell death in certain cancer cells.
Action Environment
Its solubility in dmso when heated suggests that temperature could play a role in its action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone typically involves the reduction of anthraquinone derivatives. One common method is the catalytic hydrogenation of anthraquinone in the presence of a suitable catalyst such as palladium or platinum. The reaction is carried out under controlled conditions of temperature and pressure to ensure selective reduction at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. The use of high-pressure reactors and continuous flow systems allows for efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully hydrogenated anthracene derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers, esters, and other functionalized derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions
Major Products
Oxidation: Quinones and other oxidized anthraquinone derivatives.
Reduction: Fully hydrogenated anthracene derivatives.
Substitution: Ethers, esters, and sulfonates
Scientific Research Applications
2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential as an antioxidant and its interactions with biological macromolecules.
Medicine: Studied for its cytotoxic properties and potential use in cancer therapy.
Industry: Utilized in the production of high-performance materials and as a component in various chemical processes
Comparison with Similar Compounds
Similar Compounds
9,10-Anthracenedione, 1,4-dihydroxy-:
Properties
IUPAC Name |
5,8,9,10-tetrahydroxy-2,3-dihydroanthracene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O6/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-2,15-16,19-20H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQPINQAQJTYMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C3=C(C=CC(=C3C(=C2C1=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058851 | |
Record name | 9,10-Anthracenedione, 2,3-dihydro-1,4,5,8-tetrahydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81-59-4 | |
Record name | 9,10-Anthracenedione, 2,3-dihydro-1,4,5,8-tetrahydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 81-59-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23122 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9,10-Anthracenedione, 2,3-dihydro-1,4,5,8-tetrahydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9,10-Anthracenedione, 2,3-dihydro-1,4,5,8-tetrahydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1,4,5,8-tetrahydroxyanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.241 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Q1: What is the significance of 2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone in the synthesis of the anti-tumor agent AQ4?
A1: this compound serves as a crucial starting material in the synthesis of 1,4-Bis{[2-(dimethylamino)ethyl]amino}-5,8-dihydroxyanthraquinone (AQ4) []. The compound undergoes a condensation reaction with N,N-dimethylaminoethylamine, followed by oxidation, to yield the final AQ4 product. This highlights the role of this compound as a molecular scaffold providing the core anthraquinone structure essential for AQ4's anti-tumor activity.
Q2: What are the optimized reaction conditions for using this compound in this specific synthesis?
A2: The study identified the following optimized reaction conditions []:
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